molecular formula C17H19NO3 B1386446 Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate CAS No. 1157652-59-9

Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate

Cat. No.: B1386446
CAS No.: 1157652-59-9
M. Wt: 285.34 g/mol
InChI Key: SIVGOHDMQPGSSQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate is a chemical compound with the CAS Registry Number 1157652-59-9 . This reagent has a molecular formula of C 17 H 19 NO 3 and a molecular weight of 285.34 g/mol . Its structure features a benzoate ester linked to a 4-methoxybenzyl group via an aminomethyl bridge, offering potential as a versatile building block in synthetic organic chemistry . Researchers value this compound as a specialized intermediate for constructing more complex molecules. The presence of both a secondary amine and an ester functional group provides reactive sites for further chemical modification, making it useful for applications such as the synthesis of potential pharmaceutical candidates and the development of novel chemical entities . Synonyms for this compound include MFCD13790489, KS-00003SZS, and AKOS009951050 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Properties

IUPAC Name

methyl 2-[[(4-methoxyphenyl)methylamino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-15-9-7-13(8-10-15)11-18-12-14-5-3-4-6-16(14)17(19)21-2/h3-10,18H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVGOHDMQPGSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

One common method to prepare methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate is via reductive amination of methyl 2-formylbenzoate with 4-methoxybenzylamine:

  • Step 1: React methyl 2-formylbenzoate with 4-methoxybenzylamine in an appropriate solvent (e.g., methanol or ethanol) under mild conditions to form an imine intermediate.
  • Step 2: Reduce the imine intermediate using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield the target secondary amine.
  • Reaction conditions: Typically carried out at room temperature or slightly elevated temperature (25-50 °C) for several hours.
  • Advantages: High selectivity, mild conditions, and good yields.

Nucleophilic Substitution Method

Alternatively, methyl 2-(chloromethyl)benzoate can be reacted with 4-methoxybenzylamine:

  • Step 1: Prepare methyl 2-(chloromethyl)benzoate by chlorination of methyl 2-methylbenzoate or via other halogenation methods.
  • Step 2: React the chloromethyl derivative with 4-methoxybenzylamine under nucleophilic substitution conditions.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.
  • Temperature: Elevated temperatures (50-100 °C) to facilitate substitution.
  • Outcome: Formation of this compound via displacement of chloride.
  • Use of acid scavengers or bases (e.g., triethylamine) to neutralize HCl formed in nucleophilic substitution.
  • Control of molar ratios to minimize side reactions.
  • Purification by crystallization or chromatography to obtain high-purity product.
  • Data Table: Comparative Summary of Preparation Methods
Method Starting Material Key Reagents/Conditions Advantages Yield Range (%) Notes
Reductive Amination Methyl 2-formylbenzoate 4-Methoxybenzylamine, NaBH3CN, MeOH Mild, selective, high purity 70-90 Requires careful reduction control
Nucleophilic Substitution Methyl 2-(chloromethyl)benzoate 4-Methoxybenzylamine, DMF, heat Simple, direct substitution 60-85 Requires halogenated intermediate
Halogenation + Sulfinate (Analogous methods from patents) 2-Methoxy-4-acetylamino-benzoate derivatives Halogenation, sodium ethanesulfinate, Cu catalysts Multi-step, complex but scalable Up to 85 (related compounds) Not direct but related sulfone derivatives synthesis
  • The reductive amination route is favored for laboratory-scale synthesis due to its simplicity and high selectivity.
  • Nucleophilic substitution requires preparation of the chloromethyl intermediate, which may involve additional halogenation steps under controlled temperature to avoid overreaction or side products.
  • Catalysts such as cuprous chloride or cuprous bromide have been used in related sulfone derivative preparations to improve yields and selectivity.
  • Analytical methods like HPLC are used to confirm product purity, with typical purity >99% achievable.
  • Reaction monitoring by TLC and NMR spectroscopy is standard to ensure completion of imine formation and reduction steps.

The preparation of this compound is efficiently achieved by either reductive amination of methyl 2-formylbenzoate or nucleophilic substitution of methyl 2-(chloromethyl)benzoate with 4-methoxybenzylamine. Both methods offer high yields and purity under optimized conditions. Multi-step halogenation and sulfonylation methods, while more complex, provide insights into related compound syntheses and catalyst use. These methodologies are supported by extensive patent literature and research findings, ensuring their reliability and applicability in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Medicinal Chemistry
Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate serves as a precursor in the synthesis of various pharmaceutical compounds. The compound's ability to undergo transformations makes it a valuable intermediate for developing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential biological activities, including anti-inflammatory and antimicrobial properties.

Case Study: Synthesis of Antibiotics
Research has indicated that derivatives of this compound can be utilized in synthesizing antibiotics based on quinoline and indole structures. These compounds are known for their efficacy against a range of bacterial infections, highlighting the compound's utility in antibiotic development.

Organic Synthesis

Synthetic Pathways
The compound is utilized in various synthetic pathways to create more complex organic molecules. It has been reported that this compound can be transformed into four-membered to seven-membered heterocycles, which exhibit unique biological activities. This versatility makes it a critical component in organic synthesis.

Data Table: Comparison of Synthetic Intermediates

Compound NameStructural FeaturesUnique Aspects
Methyl BenzoateSimple methyl esterLacks amine functionality
4-Methoxybenzoic AcidContains methoxy groupNo methyl or amine substituents
Methyl 4-MethoxybenzylamineBenzylamine derivativeDoes not have benzoate structure
Methyl 3-(4-Methoxyphenyl)propanoateSimilar aromatic structureDifferent alkyl chain length
This compound Amine and ester functionalities Enhanced reactivity and biological activity

Materials Science

Nonlinear Optical (NLO) Applications
this compound has been investigated for its potential use in materials science, particularly in the development of nonlinear optical materials. A notable application includes its role in synthesizing NLO single crystals, such as 2-amino-4-methylpyridinium-4-hydroxybenzoate. The second-order hyperpolarizability of these crystals has been analyzed theoretically, indicating promising optical properties.

Environmental Chemistry

Photodegradation Studies
In environmental chemistry, the compound has been studied for its photodegradation under UV irradiation. Experiments have shown that the degradation rate varies significantly with different environmental conditions, providing insights into the compound's stability and potential environmental impact.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .

Comparison with Similar Compounds

a) Ethyl 4-Methoxybenzyl-Substituted Benzoates

  • Structure : Ethyl (2-(4-methoxybenzyl)hexyloxy)benzoate (KF-13 analog) shares a 4-methoxybenzyl group with the target compound.
  • Activity : This analog induces strong precocious metamorphosis in Bombyx mori larvae, a JH-deficiency symptom, at both low and high doses. A correlation exists between JH activity (tested in allatectomized larvae) and anti-JH effects, with 4-methoxybenzyl substitution enhancing potency .
  • Key Insight : The 4-methoxy group likely improves lipophilicity and receptor binding, critical for bioactivity.

b) Methyl 5-Bromo-2-[(4-Methoxybenzyl)amino]benzoate

  • Structure: Differs by a bromine atom at the 5-position of the benzoate ring (C16H16BrNO3, MW 350.21) .

c) Methyl 2-{[(3-Chlorophenyl)methanesulfonyl]amino}benzoate

  • Structure: Features a sulfonylamino group and 3-chlorophenyl substitution (C15H14ClNO4S, MW 339.8, logP 3.67) .
  • Contrast: The sulfonyl group increases molecular weight and lipophilicity (logP 3.67 vs.

d) Methyl N-Acetylanthranilate

  • Structure: Shares an amino benzoate core but substitutes an acetyl group instead of the 4-methoxybenzylamino methyl .
  • Read-Across Relevance: Used as a structural analog for skin sensitization studies, highlighting the importance of the amino benzoate fragment in safety profiling.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Key Substituents
Target Compound C17H18N2O4 314.34 ~2.5* 4-Methoxybenzylamino methyl
Methyl 5-Bromo-... C16H16BrNO3 350.21 N/A 5-Bromo, 4-methoxybenzylamino
3-Chlorophenyl analog C15H14ClNO4S 339.80 3.67 3-Chlorophenyl, sulfonylamino
Ethyl 4-Methoxybenzyl analog C17H19NO4 301.34 N/A 4-Methoxybenzyl, ethyl ester

*Estimated based on structural similarity.

  • Lipophilicity : The target compound’s 4-methoxybenzyl group likely confers moderate lipophilicity (logP ~2.5), balancing membrane permeability and solubility. Sulfonyl-containing analogs (e.g., logP 3.67 ) may face solubility challenges.
  • Hydrogen Bonding: The methoxy and amino groups enhance hydrogen-bonding capacity (polar surface area ~63 Ų in sulfonyl analog ), influencing target interactions.

Research Findings and Implications

  • The 4-methoxybenzyl group is a pharmacophoric element in JH-active compounds, with its electron-donating methoxy group enhancing receptor affinity .
  • Structural modifications (e.g., bromination, sulfonylation) alter bioactivity and physicochemical profiles, necessitating empirical optimization.
  • Read-across approaches using amino benzoate analogs (e.g., ) are valid for preliminary safety assessments but require validation for target-specific endpoints.

Biological Activity

Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Methyl ester group : Contributes to its solubility and reactivity.
  • Amine functionality : Potentially enhances biological interactions.
  • 4-Methoxybenzyl group : Increases lipophilicity and may influence binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes, altering their activity.
  • Signal Transduction Modulation : It can modulate pathways involved in cellular signaling, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

Enzyme Interaction Studies

The compound has been evaluated for its binding affinity to specific enzymes, such as carbonic anhydrase IX (CAIX), which is overexpressed in many tumors. Preliminary findings suggest that it may serve as a selective inhibitor, showcasing potential for anticancer drug development .

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.
  • Enzyme Inhibition Study :
    • Objective : To assess the inhibitory effect on CAIX.
    • Methodology : Binding assays were conducted using purified CAIX.
    • Results : The compound exhibited high binding affinity, indicating its potential as a therapeutic agent targeting CAIX in cancer therapy .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided:

Compound NameStructural FeaturesUnique Aspects
Methyl BenzoateSimple methyl esterLacks amine functionality
4-Methoxybenzoic AcidContains methoxy groupNo methyl or amine substituents
Methyl 4-MethoxybenzylamineBenzylamine derivativeDoes not have benzoate structure
Methyl 3-(4-Methoxyphenyl)propanoateSimilar aromatic structureDifferent alkyl chain length
This compound Complex structure with amine and ester functionalitiesEnhanced reactivity and biological activity

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate, and what critical steps ensure high yield?

  • Methodology : Synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the 4-methoxybenzylamine moiety via reductive amination of 4-methoxybenzaldehyde with methylamine or via nucleophilic substitution (e.g., using 4-methoxyphenol as a precursor) .
  • Step 2 : Coupling the benzylamine group to methyl 2-(aminomethyl)benzoate using carbodiimide-mediated amidation or Mitsunobu reactions .
  • Key Considerations : Optimize reaction temperature (e.g., 45°C for 1 hour in triazine-based coupling reactions ) and use anhydrous conditions to prevent ester hydrolysis. Purification via column chromatography (hexane/EtOH gradients) or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Techniques :

  • 1H NMR : Identify methoxy protons (δ ~3.8–3.9 ppm), aromatic protons (δ ~6.8–7.5 ppm), and methylene groups adjacent to the amine (δ ~3.4–4.0 ppm) .
  • 13C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and aromatic carbons adjacent to substituents .
  • IR Spectroscopy : Detect ester C=O (~1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
    • Validation : Cross-reference data with NIST Chemistry WebBook or Reaxys for consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data, such as overlapping signals or missing peaks?

  • Strategies :

  • Use 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping aromatic or methylene proton signals .
  • Employ variable-temperature NMR to reduce signal broadening caused by dynamic processes (e.g., hindered rotation of the benzyl group) .
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations) to assign ambiguous peaks .

Q. What computational tools are recommended for predicting reactivity or designing derivatives of this compound?

  • Tools :

  • Retrosynthetic Analysis : Use Pistachio, Reaxys, or BKMS_METABOLIC databases to identify feasible synthetic pathways and avoid unstable intermediates .
  • DFT Calculations : Model electrophilic aromatic substitution or nucleophilic attack at the ester group using Gaussian or ORCA software .
  • Molecular Docking : If studying bioactivity, simulate interactions with enzymes (e.g., hydrolases) to guide functionalization .

Q. How can reaction yields be optimized during the amination step, particularly when dealing with sensitive functional groups?

  • Optimization Strategies :

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions, noting that CuI/1,10-phenanthroline systems often improve efficiency in aromatic aminations .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the amine group while avoiding ester hydrolysis .
  • Protecting Groups : Temporarily protect the ester with tert-butyl or benzyl groups during amidation to prevent side reactions .

Q. What experimental design principles minimize side reactions when studying the compound’s reactivity under acidic or basic conditions?

  • Design Considerations :

  • pH Control : Maintain neutral to mildly acidic conditions (pH 5–7) to avoid ester hydrolysis. Use buffered solutions for aqueous reactions .
  • Temperature Gradients : Conduct preliminary trials at lower temperatures (0–25°C) to identify thermally labile intermediates .
  • In Situ Monitoring : Employ LC-MS or TLC to track reaction progress and terminate before side product formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate
Reactant of Route 2
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Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate

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